molecular formula C10H9ClO B1346817 4-Chlorophenyl cyclopropyl ketone CAS No. 6640-25-1

4-Chlorophenyl cyclopropyl ketone

Cat. No. B1346817
CAS RN: 6640-25-1
M. Wt: 180.63 g/mol
InChI Key: OPSFCTBBDIDFJM-UHFFFAOYSA-N
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Patent
US04137324

Procedure details

A mixture of anhydrous aluminium chloride (20 g) and chlorobenzene (100 ml) was cooled to 10-15° C and treated dropwise with a solution of 4-chlorobutyrylchloride (20 g) in chlorobenzene (20 ml) over a period of 10 minutes with continuous stirring. The solution was warmed to 20-25° C and stirring was continued for a further 1 hour. It was poured onto ice and extracted with ether and the dried ethereal extract evaporated. The resulting liquid was treated with a solution of potassium hydroxide (12 g) in methanol (60 ml) and left to stand for 30 minutes with occasional shaking. After filtration the residue was washed with methanol and the filtrate evaporated to dryness. The oil was dissolved in ether and washed with water. The dried ethereal solution (Na2SO4) was evaporated and distilled (b.p.125-127°/5mm), yield =21.3 g,nD = 1.5700
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].Cl[CH2:6][CH2:7][CH2:8][C:9](Cl)=[O:10].[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>>[CH:8]1([C:9]([C:16]2[CH:17]=[CH:18][C:13]([Cl:12])=[CH:14][CH:15]=2)=[O:10])[CH2:6][CH2:7]1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
100 mL
Type
reactant
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClCCCC(=O)Cl
Name
Quantity
20 mL
Type
reactant
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to 20-25° C
ADDITION
Type
ADDITION
Details
It was poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
the dried ethereal extract
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
The resulting liquid was treated with a solution of potassium hydroxide (12 g) in methanol (60 ml)
WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand for 30 minutes with occasional shaking
Duration
30 min
FILTRATION
Type
FILTRATION
Details
After filtration the residue
WASH
Type
WASH
Details
was washed with methanol
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The dried ethereal solution (Na2SO4) was evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled (b.p.125-127°/5mm)
CUSTOM
Type
CUSTOM
Details
yield =21.3 g,nD = 1.5700

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C1(CC1)C(=O)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.